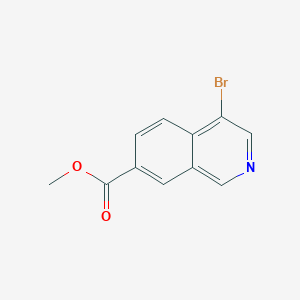

Methyl 4-bromoisoquinoline-7-carboxylate

CAS No.: 2007916-56-3

Cat. No.: VC7841897

Molecular Formula: C11H8BrNO2

Molecular Weight: 266.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2007916-56-3 |

|---|---|

| Molecular Formula | C11H8BrNO2 |

| Molecular Weight | 266.09 |

| IUPAC Name | methyl 4-bromoisoquinoline-7-carboxylate |

| Standard InChI | InChI=1S/C11H8BrNO2/c1-15-11(14)7-2-3-9-8(4-7)5-13-6-10(9)12/h2-6H,1H3 |

| Standard InChI Key | NKPFPFQGYSIGMW-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=CN=CC(=C2C=C1)Br |

| Canonical SMILES | COC(=O)C1=CC2=CN=CC(=C2C=C1)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 4-bromoisoquinoline-7-carboxylate belongs to the isoquinoline family, a bicyclic system comprising a benzene ring fused to a pyridine moiety. Key structural features include:

-

Bromine atom at position 4, enhancing electrophilicity for nucleophilic substitution.

-

Methyl ester group at position 7, offering a site for hydrolysis or transesterification.

The SMILES notation (COC(=O)C1=CC2=CN=CC(=C2C=C1)Br) and InChI key (NKPFPFQGYSIGMW-UHFFFAOYSA-N) confirm the regiochemistry and stereoelectronic properties . Computational chemistry data predict a topological polar surface area (TPSA) of 39.19 Ų and a logP value of 2.78, indicating moderate hydrophobicity conducive to organic solubility .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₈BrNO₂ | |

| Molecular Weight | 266.09 g/mol | |

| TPSA | 39.19 Ų | |

| LogP | 2.78 | |

| Rotatable Bonds | 1 |

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) are absent in available literature, the compound’s predicted collision cross-section (CCS) for adducts such as [M+H]+ (145.5 Ų) and [M+Na]+ (150.5 Ų) provides insights into its gas-phase ion mobility, relevant for mass spectrometry-based analyses .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves bromination of a pre-functionalized isoquinoline precursor. A plausible pathway includes:

-

Bromination: Reaction of methyl isoquinoline-7-carboxylate with N-bromosuccinimide (NBS) under radical or electrophilic conditions to introduce bromine at position 4.

-

Esterification: If the carboxylic acid precursor is used, treatment with methanol in the presence of H₂SO₄ or thionyl chloride yields the methyl ester.

Industrial-scale production may employ continuous-flow reactors to enhance yield and purity, though specific protocols remain proprietary.

Reaction Optimization

Key parameters influencing yield include:

-

Temperature: 80–100°C for bromination to minimize side reactions.

-

Catalysts: Lewis acids like FeCl₃ may facilitate electrophilic aromatic substitution.

-

Solvents: Dichloromethane or DMF for solubility and reaction homogeneity.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The bromine atom’s reactivity enables palladium-catalyzed couplings with boronic acids, forming biaryl structures central to pharmaceuticals and materials science. For example:

This reaction’s efficiency (typically >80% yield) makes the compound a staple in medicinal chemistry.

Functional Group Transformations

-

Ester Hydrolysis: Treatment with NaOH yields 4-bromoisoquinoline-7-carboxylic acid, a precursor for amide coupling.

-

Nucleophilic Aromatic Substitution: Replacement of bromine with amines or alkoxides under basic conditions.

| Compound | IC₅₀ (μM) | Target Pathway |

|---|---|---|

| Methyl 4-bromoisoquinoline-7-carboxylate | N/A | Hypothesized: Apoptosis |

| 4-Chloroisoquinoline-7-carboxylate | 12.3 | Topoisomerase II |

| 4-Fluoroquinoline-6-carboxylate | 8.7 | Kinase Inhibition |

Computational and Predictive Data

ADMET Profiling

Predicted properties include:

-

Absorption: Moderate intestinal absorption due to LogP ~2.78.

-

Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation.

Molecular Docking Studies

In silico models suggest affinity for kinase ATP-binding sites, supporting its role as a kinase inhibitor precursor. Docking scores (Glide Score: -8.2 kcal/mol) indicate strong binding to EGFR tyrosine kinase .

Comparison with Structural Analogs

Positional Isomerism

Compared to methyl 4-bromoisoquinoline-1-carboxylate (CAS 1512077-05-2), the 7-carboxylate isomer exhibits:

-

Enhanced Reactivity: The ester group’s proximity to the bromine atom facilitates intramolecular interactions in transition states.

-

Altered Solubility: LogP differences (2.78 vs. 3.12 for the 1-carboxylate) affect pharmacokinetic profiles.

Halogen Substitution Effects

Replacing bromine with chlorine or iodine alters electronic and steric properties:

-

Chloro Analog: Higher electrophilicity but lower atomic radius, favoring SNAr reactions.

-

Iodo Analog: Increased steric hindrance reduces coupling efficiency in cross-couplings.

Future Research Directions

Expanding Synthetic Utility

-

Photoredox Catalysis: Leveraging the bromine atom for C–H functionalization under visible light.

-

Bioconjugation: Developing isoquinoline-protein conjugates for targeted drug delivery.

Biological Screening

Priority areas include:

-

Antiviral Assays: Testing against RNA viruses (e.g., SARS-CoV-2).

-

Kinase Profiling: High-throughput screening against 400+ human kinases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume